molecular formula C17H17N3O3S B11651142 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B11651142
M. Wt: 343.4 g/mol
InChI Key: VQXRCWGSILNEJZ-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a benzodiazole ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable sulfur donor under acidic conditions.

    Attachment of the Sulfanyl Group: The benzodiazole ring is then reacted with a thiol or disulfide compound to introduce the sulfanyl group.

    Coupling with Dimethoxyphenyl Acetamide: The final step involves coupling the benzodiazole-sulfanyl intermediate with 3,4-dimethoxyphenyl acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups on the benzodiazole ring can be reduced to amines using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules like proteins and DNA.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzodiazole ring can intercalate with DNA, disrupting its function, while the sulfanyl group can form covalent bonds with thiol groups in proteins, altering their activity. The dimethoxyphenyl group can enhance the compound’s binding affinity to its targets through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE
  • 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE
  • 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE

Uniqueness

The presence of both the benzodiazole ring and the dimethoxyphenyl group in 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE provides a unique combination of electronic and steric properties. This makes it particularly effective in binding to specific molecular targets and exhibiting distinct biological activities compared to its analogs.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C17H17N3O3S/c1-22-14-8-7-11(9-15(14)23-2)18-16(21)10-24-17-19-12-5-3-4-6-13(12)20-17/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

VQXRCWGSILNEJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2)OC

Origin of Product

United States

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